2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride
CAS No.:
Cat. No.: VC3100149
Molecular Formula: C20H24Cl2FN3O
Molecular Weight: 412.3 g/mol
* For research use only. Not for human or veterinary use.
![2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride -](/images/structure/VC3100149.png)
Molecular Formula | C20H24Cl2FN3O |
---|---|
Molecular Weight | 412.3 g/mol |
IUPAC Name | 2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride |
Standard InChI | InChI=1S/C20H22FN3O.2ClH/c21-17-4-2-1-3-15(17)11-14-7-9-24(10-8-14)13-20-22-18-6-5-16(25)12-19(18)23-20;;/h1-6,12,14,25H,7-11,13H2,(H,22,23);2*1H |
Standard InChI Key | JYUWGWCFJMDMND-UHFFFAOYSA-N |
SMILES | C1CN(CCC1CC2=CC=CC=C2F)CC3=NC4=C(N3)C=C(C=C4)O.Cl.Cl |
Canonical SMILES | C1CN(CCC1CC2=CC=CC=C2F)CC3=NC4=C(N3)C=C(C=C4)O.Cl.Cl |
2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride is a synthetic organic compound with considerable importance in pharmaceutical research. The compound is registered with multiple identifiers that facilitate its cataloging and reference in scientific literature and databases.
Identification Parameters
Table 1: Key Identification Parameters
Parameter | Value |
---|---|
CAS Number | 700878-19-9 |
Alternative CAS | 1784252-90-9 |
Molecular Formula | C20H24Cl2FN3O |
Molecular Weight | 412.3285 g/mol |
Parent Compound CID | 9840849 |
PubChem Compound ID | 90488908 |
InChI Key | JYUWGWCFJMDMND-UHFFFAOYSA-N |
The compound consists of a benzimidazole core structure with a hydroxyl group at the 5-position, linked via a methylene bridge to a piperidinyl group substituted with a 2-fluorophenylmethyl moiety . It exists as a dihydrochloride salt, which enhances its stability and solubility characteristics for research applications .
Structural Characteristics and Chemical Properties
The structural architecture of 2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride features several key functional groups that contribute to its pharmacological profile. The benzimidazole scaffold represents a privileged structure in medicinal chemistry, often associated with diverse biological activities.
Physicochemical Properties
Table 2: Physicochemical Properties
Property | Value |
---|---|
Appearance | White to gray solid powder |
LogP | 4.602 |
Hydrogen Bond Donor Count | 4 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 4 |
Heavy Atom Count | 27 |
Complexity | 429 |
Defined Atom Stereocenter Count | 0 |
The compound demonstrates moderate lipophilicity with a LogP value of 4.602, suggesting potential for blood-brain barrier permeability while maintaining sufficient aqueous solubility for physiological activity .
Solubility Profile
Table 3: Solubility Data
Solvent | Solubility |
---|---|
DMSO | ~12.5 mg/mL (~33.26 mM) |
Water | <0.1 mg/mL (practically insoluble) |
In vivo formulation (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) | ≥1.25 mg/mL (3.33 mM) |
In vivo formulation (10% DMSO + 90% (20% SBE-β-CD in Saline)) | ≥1.25 mg/mL (3.33 mM) |
The dihydrochloride salt form enhances aqueous solubility compared to the free base, facilitating its use in various experimental protocols .
Pharmacological Classification and Activity
2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride is classified as an NMDA receptor antagonist, specifically targeting the N-methyl-D-aspartate glutamatergic receptor system.
NMDA Receptor Antagonism
The compound functions as a non-competitive antagonist of NMDA receptors, which are ionotropic glutamate receptors critical for synaptic plasticity and excitatory neurotransmission . As an antagonist, it blocks the activity of NMDA receptors, potentially modulating excitotoxicity and related neuronal processes .
Relation to Similar Compounds
The structural features of 2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride bear resemblance to other benzimidazole-based NMDA receptor antagonists. A related compound with similar structural elements but different fluorine positioning is 2-[[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol (PubChem CID 10337265) .
Physiological Context: NMDA Receptors
To understand the significance of 2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride, it is essential to examine the physiological context of NMDA receptors.
Structure and Function of NMDA Receptors
NMDA receptors are heterotetrameric complexes composed of various subunits including GluN1, GluN2A-D, and in some cases, GluN3A/B. Functional receptors typically contain two glycine/D-serine-binding GluN1 subunits and two glutamate-binding GluN2 subunits .
The receptor structure includes:
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Extracellular amino-terminal domain (ATD)
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Extracellular ligand-binding domain (LBD)
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Transmembrane domain (TMD)
Activation requires binding of both glycine (at GluN1) and glutamate (at GluN2) along with membrane depolarization to relieve magnesium blockade .
NMDA Receptors in Neurological Processes
NMDA receptors are implicated in numerous neurological processes and conditions:
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Synaptic plasticity and learning mechanisms
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Excitotoxicity associated with stroke and traumatic brain injury
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Neurodegenerative disorders including Alzheimer's disease
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Sudden Infant Death Syndrome (SIDS) pathophysiology
Recent genome-wide association studies suggest that glutamatergic signaling and NMDA receptor-mediated synaptic plasticity play important roles in body weight homeostasis, indicating potential therapeutic applications beyond traditional neurological indications .
Research Applications
2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride has garnered interest for various research applications, primarily centered on its NMDA receptor antagonistic properties.
Neuroscience Research
As an NMDA receptor antagonist, the compound serves as a valuable tool for investigating:
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Mechanisms of excitotoxicity in neuronal cultures
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Neuroprotective strategies for stroke and traumatic brain injury models
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Synaptic plasticity underlying learning and memory processes
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Glutamatergic signaling pathways in various neurological conditions
Condition | Recommendation |
---|---|
Powder Storage | -20°C (3 years stability), 4°C (2 years stability) |
In Solution Storage | -80°C (6 months stability), -20°C (1 month stability) |
Environmental Conditions | Sealed and protected environment, avoid moisture exposure |
Shipping Condition | Room temperature (stable for a few days during shipping) |
The compound shows good stability as a solid powder but requires protected storage conditions to prevent degradation .
Comparative Analysis with Related Compounds
Understanding the pharmacological profile of 2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride in relation to other NMDA receptor antagonists provides context for its research applications.
Comparison with Other Benzimidazole Derivatives
Table 5: Comparison with Related Benzimidazole-Based Compounds
Compound | Structure Variation | Notable Differences |
---|---|---|
2-[[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol | Fluorine at 4-position of phenyl ring | Different pharmacokinetic profile, potentially altered receptor specificity |
1-Methyl-1H-benzimidazol-5-ol | Simpler structure with methyl group at N-1 position | Used in pharmaceutical research for diverse applications beyond NMDA antagonism |
3H-benzimidazol-5-ol | Core structure without substituents | Building block for synthesis of more complex benzimidazole derivatives |
The position and nature of substituents on the benzimidazole core significantly influence pharmacological properties, including receptor selectivity, binding affinity, and blood-brain barrier penetration .
Comparison with Other NMDA Antagonists
Table 6: Comparison with Different Classes of NMDA Antagonists
Compound Class | Representative Examples | Mechanism Differences |
---|---|---|
Channel Blockers | MK-801, Ketamine, Memantine | Block ion channel pore, use-dependent |
Competitive Antagonists | D-AP5 | Compete with glutamate at binding site |
Glycine Site Antagonists | L-689560 | Block co-agonist glycine site |
Subunit-Specific Modulators | Ifenprodil | Selective for GluN2B-containing receptors |
2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride shares functional similarities with non-competitive NMDA receptor antagonists while offering potentially distinct pharmacological characteristics due to its unique chemical structure .
Synthesis and Manufacturing Considerations
The synthesis of 2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride typically involves multi-step organic chemistry procedures.
General Synthetic Approach
The synthesis of benzimidazole derivatives generally follows established methodologies:
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Condensation of o-phenylenediamine derivatives with carboxylic acids or their derivatives
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Functionalization of the benzimidazole core structure
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Introduction of the piperidinyl and fluorophenyl moieties
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Salt formation to produce the dihydrochloride form
The specific synthetic routes may be subject to patent protections and proprietary processes within pharmaceutical research.
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